molecular formula C45H80O2 B14786697 [(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate

[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate

Cat. No.: B14786697
M. Wt: 653.1 g/mol
InChI Key: XHRPOTDGOASDJS-LLEPQPHWSA-N
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Description

[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate is a complex organic compound that belongs to the class of sterol esters This compound is characterized by its intricate structure, which includes multiple chiral centers and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate typically involves multiple steps, starting from simpler steroidal precursors. One common approach is the esterification of a sterol with octadecanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to promote the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces alcohols.

Scientific Research Applications

[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and other organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role in cell membrane structure and function.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems.

    Industry: The compound is used in the formulation of cosmetics and pharmaceuticals due to its emollient properties.

Mechanism of Action

The mechanism of action of [(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate involves its interaction with cell membranes and various molecular targets. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins and enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate can be compared with other sterol esters, such as:

    Cholesteryl oleate: Similar in structure but with an oleic acid ester group instead of octadecanoic acid.

    Ergosteryl palmitate: Contains a palmitic acid ester group and is derived from ergosterol.

    Sitosteryl stearate: Features a stearic acid ester group and is derived from sitosterol.

The uniqueness of this compound lies in its specific combination of sterol and fatty acid components, which confer distinct physical and chemical properties.

Properties

Molecular Formula

C45H80O2

Molecular Weight

653.1 g/mol

IUPAC Name

[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate

InChI

InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36?,38?,39?,40?,41?,42?,44-,45+/m0/s1

InChI Key

XHRPOTDGOASDJS-LLEPQPHWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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